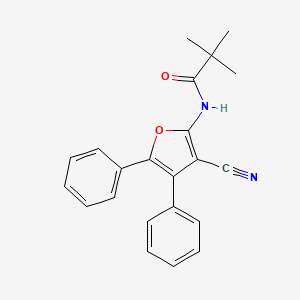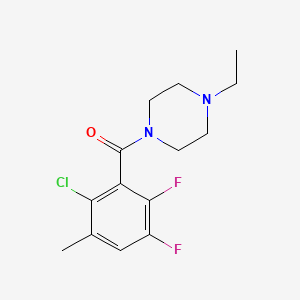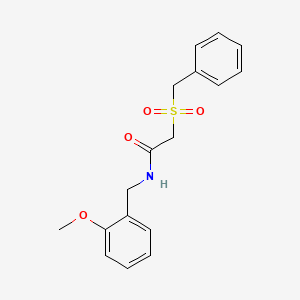
N-(4,6-dimethyl-2-pyrimidinyl)-6-ethoxy-4-methyl-2-quinazolinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,6-dimethyl-2-pyrimidinyl)-6-ethoxy-4-methyl-2-quinazolinamine, commonly known as PD153035, is a small molecule inhibitor that selectively targets the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that plays an important role in cell proliferation, differentiation, and survival. Overexpression or mutation of EGFR has been associated with various types of cancer, making it an attractive target for cancer therapy.
作用機序
PD153035 binds to the ATP-binding site of the N-(4,6-dimethyl-2-pyrimidinyl)-6-ethoxy-4-methyl-2-quinazolinamine tyrosine kinase, preventing the activation of downstream signaling pathways that promote cell proliferation and survival. This leads to the inhibition of cancer cell growth and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
PD153035 has been shown to have a number of biochemical and physiological effects. It inhibits the phosphorylation of N-(4,6-dimethyl-2-pyrimidinyl)-6-ethoxy-4-methyl-2-quinazolinamine and downstream signaling molecules, such as AKT and ERK. This leads to the inhibition of cell proliferation and survival. PD153035 has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
実験室実験の利点と制限
PD153035 has several advantages as a research tool. It is highly selective for N-(4,6-dimethyl-2-pyrimidinyl)-6-ethoxy-4-methyl-2-quinazolinamine and does not inhibit other tyrosine kinases. This makes it a useful tool for studying the specific role of N-(4,6-dimethyl-2-pyrimidinyl)-6-ethoxy-4-methyl-2-quinazolinamine in cancer biology. However, PD153035 has some limitations as a research tool. It is a small molecule inhibitor that can be difficult to deliver to cells in vivo. Additionally, it has a short half-life and can be rapidly metabolized, making it difficult to maintain therapeutic concentrations in vivo.
将来の方向性
There are several future directions for research on PD153035. One potential direction is the development of more potent and selective N-(4,6-dimethyl-2-pyrimidinyl)-6-ethoxy-4-methyl-2-quinazolinamine inhibitors. Another direction is the investigation of the use of PD153035 in combination with other cancer therapies, such as radiation or chemotherapy. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of PD153035 in vivo, in order to optimize its therapeutic potential.
合成法
PD153035 can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 4,6-dimethyl-2-aminopyrimidine with 2-chloro-4-methoxy-5-nitrobenzaldehyde to form an intermediate compound. This intermediate compound is then reacted with 2-ethoxy-5-methyl-4-nitroaniline to form the final product, PD153035.
科学的研究の応用
PD153035 has been extensively studied for its potential use in cancer therapy. In vitro studies have shown that PD153035 inhibits the growth of various cancer cell lines, including lung, breast, and prostate cancer. It has also been shown to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy for cancer treatment.
特性
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-6-ethoxy-4-methylquinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O/c1-5-23-13-6-7-15-14(9-13)12(4)20-17(21-15)22-16-18-10(2)8-11(3)19-16/h6-9H,5H2,1-4H3,(H,18,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPUAQAGASQCSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=CC(=N3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-dimethylpyrimidin-2-yl)-6-ethoxy-4-methylquinazolin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-acetyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B5712210.png)

![7-[(3-methoxybenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5712227.png)
![2-[3-(2-carboxyvinyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5712233.png)

![7-{[cyclohexyl(methyl)amino]methyl}-5-nitro-8-quinolinol](/img/structure/B5712243.png)

![2-[(5-bromo-2-methoxybenzyl)(propyl)amino]ethanol](/img/structure/B5712256.png)
![1-{3-[(difluoromethyl)thio]phenyl}-2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde](/img/structure/B5712262.png)
![ethyl 4-{[(2-phenylethyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5712278.png)



![7,9-dimethyl-3-(2-oxo-2-phenylethyl)pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B5712293.png)